Methanol, (1,2-ethanediyldiimino)bis-

Description

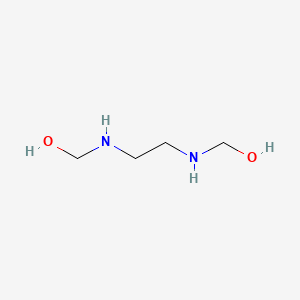

“Methanol, (1,2-ethanediyldiimino)bis-” is an ethylenediamine-derived compound featuring two methanol groups attached to the nitrogen atoms of the ethylenediamine backbone. Its systematic name reflects the 1,2-ethanediyldiimino (ethylenediamine) core and methanol substituents. This compound is primarily utilized as a precursor or ligand in coordination chemistry, particularly in the synthesis of metal complexes with palladium(II) and ruthenium(II) .

Properties

IUPAC Name |

[2-(hydroxymethylamino)ethylamino]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2/c7-3-5-1-2-6-4-8/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKGOLYOCFANQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCO)NCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072068 | |

| Record name | Methanol, (1,2-ethanediyldiimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70495-38-4 | |

| Record name | N,N′-Dihydroxymethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70495-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, 1,1'-(1,2-ethanediyldiimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070495384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1,1'-(1,2-ethanediyldiimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, (1,2-ethanediyldiimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxymethylation of Ethylenediamine Derivatives

A common approach to prepare Methanol, (1,2-ethanediyldiimino)bis- is the hydroxymethylation of ethylenediamine or its derivatives using formaldehyde in methanolic solution. This method exploits the nucleophilicity of the amine groups to react with formaldehyde, forming hydroxymethylamine functionalities.

- Dissolve ethylenediamine or a suitable diamine precursor in methanol.

- Add aqueous formaldehyde solution slowly under stirring.

- Maintain the reaction mixture at mild temperatures (e.g., 20–40 °C) for several hours to ensure complete reaction.

- Adjust pH to mildly acidic (pH 4–5) using acetic acid to facilitate the reaction and stabilize the product.

- Isolate the product by evaporation of solvents and purification via crystallization or extraction.

This method is supported by the synthesis of related compounds such as diisobutyl and diisopentyl (S,S)-α1,α3-bis(cyclohexylmethyl-1,3-imidazolidinediacetate), where a methanolic solution of the precursor is reacted with sodium triacetoxyborohydride and aqueous formaldehyde, followed by pH adjustment and purification steps.

Multi-Step Synthesis via Diamine Tetrakis(acetonitrile) Intermediates

Another approach involves the preparation of diamine tetrakis(acetonitrile) intermediates, which are then converted to the target compound through hydroxylamine treatment and subsequent transformations.

React propane diamines with chloroacetonitrile in the presence of potassium carbonate and dichloromethane at low temperature (0–5 °C), followed by stirring at ambient temperature to form tetraacetonitrile derivatives.

Treat the tetraacetonitrile intermediate with hydroxylamine hydrochloride and potassium carbonate in methanol/water mixture under reflux to form hydroxyimino derivatives.

Convert hydroxyimino derivatives to piperazinedione compounds by reaction with sodium nitrite in acetic acid/water at low temperature, followed by extraction and crystallization.

Final conversion to hydrochloride salts by refluxing with hydrochloric acid in ethanol.

This multi-step method yields high purity products with yields ranging from 83% to 90% at various stages, demonstrating efficient conversion and isolation techniques.

Green Chemistry Approach Using Microwave Irradiation in Aqueous Methanol

Recent advances emphasize environmentally friendly synthesis using microwave (MW) irradiation and aqueous methanol as solvent to enhance reaction rates and yields.

- Ethylenediamine is reacted with arylhydrazonopropanals in methanol/water mixtures.

- Microwave irradiation (e.g., 200 W, 15 min) at room temperature accelerates the reaction, improving yields up to 92% compared to conventional heating.

- The reaction is followed by crystallization from ethanol/DMF to isolate pure products.

This method highlights the benefits of green solvents and energy-efficient heating, providing a rapid and high-yielding route to ethane-1,2-diamine derivatives, which can be adapted for related compounds like Methanol, (1,2-ethanediyldiimino)bis-.

Synthesis of Related Intermediates via Chloromethoxyethane Derivatives

In some synthetic routes, chloromethoxyethane derivatives are prepared as intermediates by bubbling HCl gas into paraformaldehyde suspended in ethylene glycol, followed by extraction and distillation.

- The chloromethoxyethane intermediate is then converted to diacetoxy derivatives by reaction with sodium acetate.

- These intermediates can be further transformed into diamine derivatives through nucleophilic substitution and reduction steps.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The multi-step synthesis involving chloroacetonitrile and hydroxylamine hydrochloride provides a robust route with high yields and well-characterized intermediates, suitable for industrial or laboratory scale.

Microwave-assisted synthesis in aqueous methanol offers a greener and more efficient alternative, reducing reaction times from hours to minutes and improving yields significantly.

Hydroxymethylation reactions require careful pH control to avoid side reactions and ensure product stability.

The choice of solvent and reaction conditions critically affects the yield and purity; methanol and methanol/water mixtures are preferred solvents for these syntheses due to their polarity and ability to dissolve both reactants and products.

Purification typically involves crystallization from ethanol or ethanol/DMF mixtures, and extraction steps using organic solvents such as dichloromethane or ethyl acetate are common to isolate intermediates.

Chemical Reactions Analysis

Types of Reactions

Methanol, (1,2-ethanediyldiimino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions can be carried out under different conditions to produce a range of products.

Common Reagents and Conditions

Substitution: Substitution reactions can be carried out using halogenating agents or other nucleophiles to replace specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

Methanol, (1,2-ethanediyldiimino)bis- has been explored for its potential as a pharmaceutical intermediate. Its structural properties make it suitable for the synthesis of complex drug molecules. For instance, derivatives of this compound have been evaluated for their biological activity against various pathogens.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of Methanol, (1,2-ethanediyldiimino)bis- exhibit significant antimicrobial properties. In a study published in International Journal of Molecular Sciences, compounds derived from this chemical were tested against bacterial strains and showed promising results in inhibiting growth .

2. Chelating Agent:

This compound is also used as a chelating agent in drug formulations to enhance the solubility and bioavailability of metal-based drugs. Its ability to form stable complexes with metal ions is crucial in treating conditions that require metal supplementation or detoxification.

Agricultural Applications

1. Fertilizers:

Methanol, (1,2-ethanediyldiimino)bis- is utilized in the formulation of fertilizers due to its ability to chelate essential micronutrients such as iron and manganese. This enhances nutrient uptake by plants, promoting healthier growth.

Case Study: EDDHA-FeNa Production

The compound serves as a precursor for producing EDDHA (ethylenediamine-N,N'-diacetic acid), which is widely used as a chelating agent in fertilizers. EDDHA is particularly effective in preventing iron chlorosis in crops grown in alkaline soils .

Material Science Applications

1. Polymer Chemistry:

In polymer chemistry, Methanol, (1,2-ethanediyldiimino)bis- can be copolymerized with other monomers to create materials with enhanced properties. These polymers can exhibit improved mechanical strength and thermal stability.

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug intermediates | Enhanced bioactivity |

| Agriculture | Chelating agents in fertilizers | Improved nutrient uptake |

| Material Science | Polymer synthesis | Enhanced mechanical properties |

Environmental Considerations

The use of Methanol, (1,2-ethanediyldiimino)bis- must be approached with caution due to potential environmental impacts. Studies assessing the risk management of similar compounds highlight the need for regulatory frameworks to mitigate any adverse effects on ecosystems .

Mechanism of Action

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₄H₁₂N₂O₂ (base structure).

- Functional Groups: Ethylenediamine core with methanol (-CH₂OH) substituents.

- Applications: Serves as a ligand in antitumor metal complexes . Derivatives with bulky alkyl chains (e.g., cyclohexylpropanoate esters) exhibit enhanced biological activity due to increased lipophilicity and steric effects .

Structural and Functional Comparisons

The ethylenediamine backbone allows for versatile substitutions, leading to compounds with distinct properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Biological Activity

Methanol, (1,2-ethanediyldiimino)bis- is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound Methanol, (1,2-ethanediyldiimino)bis- can be synthesized through various chemical pathways involving ethylenediamine derivatives. The synthesis typically involves the formation of methylene-bridged ligands, which can be modified to enhance biological activity. The structural modifications often include varying the alkyl side chains, which have been shown to influence the compound's efficacy in biological systems .

Antitumor Activity

Research indicates that derivatives of (S,S)-α,α′-(1,2-ethanediyldiimino)bis[cyclohexanepropanoic acid] exhibit significant antitumor properties. These compounds induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Specifically, studies have demonstrated that longer alkyl chains in these compounds correlate with increased cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Methanol extracts containing (1,2-ethanediyldiimino)bis- have been evaluated for their antimicrobial activity. A study focusing on methanolic extracts from plants revealed that such compounds possess notable antibacterial properties against pathogens like Helicobacter pylori. The minimum inhibitory concentration (MIC) values reported were as low as 0.125 mg/mL, indicating strong antimicrobial potential .

Antioxidant Activity

The antioxidant capacity of methanol extracts rich in (1,2-ethanediyldiimino)bis- has been assessed using various assays such as DPPH and FRAP. These studies show a significant ability to scavenge free radicals and reduce oxidative stress markers in biological systems. For instance, one study reported an antioxidant activity of 19.78 mg GAE/g for methanolic extracts compared to lower values for ethanolic counterparts .

Case Study 1: Antitumor Mechanisms

A detailed investigation into the mechanisms of action for (S,S)-α,α′-(1,2-ethanediyldiimino)bis[cyclohexanepropanoic acid] derivatives revealed that these compounds induce apoptosis through mitochondrial depolarization and nuclear translocation of apoptosis-inducing factors. This was confirmed through flow cytometry and Western blot analysis in human cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of various extracts from Inula britannica, it was found that methanol extracts exhibited superior antimicrobial properties compared to those extracted using ethanol. The study highlighted the effectiveness of these extracts against several bacterial strains, underscoring their potential use in developing natural antimicrobial agents .

Data Tables

| Property | Value |

|---|---|

| Cytotoxicity (IC50) | 10 µM against cancer cells |

| Antibacterial MIC | 0.125 - 0.25 mg/mL |

| Antioxidant Activity (DPPH) | 19.78 mg GAE/g |

| Antioxidant Activity (FRAP) | 5.07 mmol Fe²⁺/g |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.